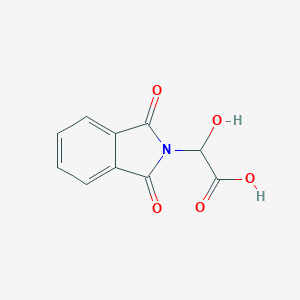

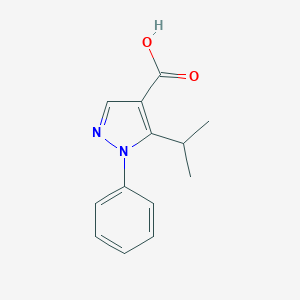

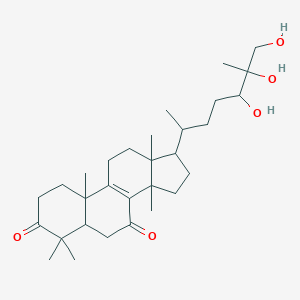

2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4,5-Trifluorophenylacetic acid is a fluorophenylacetic acid, which is a valuable intermediate for preparing various pharmacologically active compounds . In particular, trifluorophenylacetic acids are used to prepare inhibitors of the dipeptidyl peptidase-4 enzyme .

Synthesis Analysis

Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, a key precursor of the antidiabetic sitagliptin, have been described . All routes start from the same aldehyde precursor and involve at least one biocatalytic step, including reductive amination, transamination, deracemisation, hydroamination, and alkene reduction .Molecular Structure Analysis

The molecular formula of 2,4,5-Trifluorophenylacetic acid is C8H5F3O2 . The molecular formula of 2,4,5-Trifluorophenylboronic acid is C6H4BF3O2 .Chemical Reactions Analysis

The biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine involve various chemical reactions including reductive amination, transamination, deracemisation, hydroamination, and alkene reduction .Scientific Research Applications

Anticancer Activities

2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole and its derivatives have shown potential in anticancer activities. Studies have focused on the cytotoxicity of certain compounds, exploring their ability to induce apoptosis, disrupt mitochondrial membrane potential, and generate reactive oxygen species in cancer cells. This research opens up possibilities for the compound's use in tackling malignant diseases through these mechanisms (Kuete, Karaosmanoğlu, & Sivas, 2017).

Synthesis and Applications in Material Science

The compound and its related structures have been extensively studied for their synthesis and applications in material science. For example, 5,5′-Methylene-bis(benzotriazole) is a valuable intermediate in the preparation of metal passivators and light-sensitive materials. The practical and environmentally friendly synthesis processes for these compounds highlight their significance in green chemistry (Gu, Yu, Zhang, & Xu, 2009).

Optoelectronic Applications

Derivatives of 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole have been recognized for their applications in optoelectronics. The BODIPY-based materials, for example, are used in organic light-emitting diodes (OLEDs) and have shown potential as 'metal-free' infrared emitters, promoted by aggregation-induced emission. This indicates the compound's utility in the advancement of organic optoelectronic devices (Squeo & Pasini, 2020).

Anti-inflammatory and Antibacterial Properties

Some derivatives of the compound have been noted for their anti-inflammatory and antibacterial properties. The specific position of trifluoromethyl groups on the pyrazole nucleus influences the activity profile, indicating the compound's potential in medicinal chemistry for developing novel anti-inflammatory and antibacterial agents (Kaur, Kumar, & Gupta, 2015).

Safety And Hazards

Future Directions

The integration of biocatalytic steps in retrosynthetic analysis of a target molecule offers multiple advantages, such as reduction of the environmental footprint of the process, viability of milder and safer reaction conditions, and accessibility of transformations that are challenging with traditional chemical synthesis .

properties

IUPAC Name |

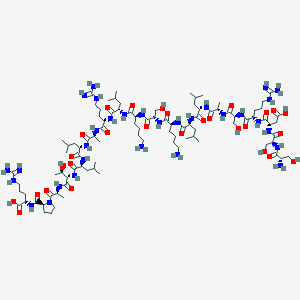

4,4-dimethyl-2-(2,4,5-trifluorophenyl)-5H-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c1-11(2)5-16-10(15-11)6-3-8(13)9(14)4-7(6)12/h3-4H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTYWFRSDUCLRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC(=C(C=C2F)F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451773 |

Source

|

| Record name | 4,4-Dimethyl-2-(2,4,5-trifluorophenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole | |

CAS RN |

125290-72-4 |

Source

|

| Record name | 4,4-Dimethyl-2-(2,4,5-trifluorophenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)